molecular formula C10H7BrO2 B2414668 Methyl 3-(3-bromophenyl)prop-2-ynoate CAS No. 204459-05-2

Methyl 3-(3-bromophenyl)prop-2-ynoate

Cat. No. B2414668
CAS RN: 204459-05-2
M. Wt: 239.068
InChI Key: QAVFWERMIWOLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(3-bromophenyl)prop-2-ynoate” is a chemical compound with the formula C10H7BrO2 and a molecular weight of 239.07 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-bromophenyl)prop-2-ynoate” consists of a methyl ester group (OCO), a prop-2-ynoate group (C#C), and a 3-bromophenyl group (C6H4Br) .

Scientific Research Applications

Synthesis of Indole Derivatives

“Methyl 3-(3-bromophenyl)prop-2-ynoate” can be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This makes the compound valuable for developing new useful derivatives.

Biological Potential of Indole Derivatives

The compound can be used to create indole derivatives that have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . For example, indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-Inflammatory and Analgesic Activities

“Methyl 3-(3-bromophenyl)prop-2-ynoate” can be used to synthesize 3-methyl-2-phenyl-1-substituted-indole derivatives, which have been investigated for their anti-inflammatory (in vitro and in vivo) and analgesic activities .

[3 + 2] Cycloadditions

The compound can be involved in [3 + 2] cycloaddition reactions . These reactions are a type of cycloaddition reaction that occur between a dipolarophile and a 1,3-dipole, resulting in a five-membered ring. This makes “Methyl 3-(3-bromophenyl)prop-2-ynoate” useful in the synthesis of complex organic compounds .

Regioselectivity Patterns in Cycloaddition Reactions

“Methyl 3-(3-bromophenyl)prop-2-ynoate” can be used to study regioselectivity patterns in cycloaddition reactions . Understanding these patterns can help in the design and synthesis of new compounds with desired properties .

Synthesis of Acridine-Based Dipolarophiles

The compound can be used in the synthesis of acridine-based dipolarophiles . These dipolarophiles can then be used in cycloaddition reactions with unstable benzonitrile N-oxides .

Future Directions

As “Methyl 3-(3-bromophenyl)prop-2-ynoate” is used for research purposes , it’s likely that future directions would involve further studies to understand its properties and potential applications.

properties

IUPAC Name

methyl 3-(3-bromophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVFWERMIWOLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-bromophenyl)prop-2-ynoate

CAS RN

204459-05-2
Record name methyl 3-(3-bromophenyl)prop-2-ynoate
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